molecular formula C10H18O B077516 2,6,6-Trimethyl-2-vinyltetrahydropyran CAS No. 13837-56-4

2,6,6-Trimethyl-2-vinyltetrahydropyran

Cat. No. B077516
CAS RN: 13837-56-4
M. Wt: 154.25 g/mol
InChI Key: NETOHYFTCONTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,6-Trimethyl-2-vinyltetrahydropyran, also known as Linaloyl oxide, is a member of the class of oxanes carrying a vinyl substituent at position 2 as well as three methyl substituents at positions 2, 6, and 6 . It is a natural product found in Camellia sinensis, Citrus reticulata, and other organisms . It has a musty, earthy, terpineolic odor .


Molecular Structure Analysis

The molecular formula of 2,6,6-Trimethyl-2-vinyltetrahydropyran is C10H18O . The IUPAC name is 2-ethenyl-2,6,6-trimethyloxane . The InChI string and InChIKey are InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3 and NETOHYFTCONTDT-UHFFFAOYSA-N respectively .


Physical And Chemical Properties Analysis

2,6,6-Trimethyl-2-vinyltetrahydropyran is a clear liquid with a musty, earthy, terpineolic note . It is insoluble in water but soluble in fat . Its boiling point is 22°C at 2.5 mm Hg . The refractive index is between 1.442 and 1.452, and the specific gravity is between 0.863 and 0.873 .

Scientific Research Applications

  • Synthesis of Natural Flavors : The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, related to 2,6,6-Trimethyl-2-vinyltetrahydropyran, are used as chiral building blocks for the stereoselective synthesis of natural terpenes, including the flavor linaloyl oxide (Serra & De Simeis, 2018).

  • Isomerization Studies : The compound 2,5-divinyltetrahydropyran, similar to 2,6,6-Trimethyl-2-vinyltetrahydropyran, can undergo isomerization using a ruthenium trichloride-triphenylphosphine catalyst to yield various rearranged products under specific conditions (D'silva, Walker, & Manyik, 1974).

  • Synthesis of Heterocycles : The compound cis-2-Vinyltetrahydropyran-3-ol is used in the synthesis of heterocycles with fused tetrahydropyran rings, which are of interest for conformational studies (Hoffmann & Munster, 1997).

  • Green Chemistry Applications : A one-pot synthesis route at room temperature for valuable linalool oxidation derivatives, including 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, has been developed using green oxidants (Vilanculo et al., 2020).

  • Free Radical Polymerizations : Novel alkoxyamines, including derivatives of 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy, have been examined for controlling the polymerization of various vinyl monomers (Benoit, Chaplinski, Braslau, & Hawker, 1999).

  • Synthesis of Sesquiterpene Hodgsonox : The synthesis of compounds containing the 3-methylene-2-vinyltetrahydropyran system, a unique feature of the liverwort metabolite hodgsonox, has been reported (Barlow, Compton, & Weavers, 2005).

Safety And Hazards

According to the European Chemicals Agency (ECHA), this substance is a flammable liquid and vapor, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-ethenyl-2,6,6-trimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETOHYFTCONTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051338
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a musty, earthy, terpineolic note
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.873
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6,6-Trimethyl-2-vinyltetrahydropyran

CAS RN

7392-19-0, 13837-56-4
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7392-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,6-Trimethyl-2-vinyltetrahydropyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007392190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,6-trimethoxy-2-vinyltetrahydropyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-tetrahydro-2,6,6-trimethyl-2-vinyl-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6,6-TRIMETHYL-2-VINYLTETRAHYDROPYRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3824Q785M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linaloyl oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 2
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 3
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 4
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 5
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 6
2,6,6-Trimethyl-2-vinyltetrahydropyran

Citations

For This Compound
57
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2, 2, 6-Trimethyl-6-vinyltetrahydropyran was evaluated for genotoxicity, repeated dose …
PJ Williams, CR Strauss, B Wilson… - Journal of Agricultural …, 1982 - ACS Publications
Synthetic neryl, geranyl, and linalyl dD-glucopyranosides when hydrolyzed at pH 3.2 and pH 1.0 gave product distributions similar to those from natural monoterpene disaccharides of …
Number of citations: 255 pubs.acs.org
SY Lim, SY Shin, SH Ko, JY Choi - 한국감성과학회추계학술대회, 2015 - papersearch.net
The volatile compounds of the Magnolia kobus flower were obtained by solvent extraction and headspace method. To identify aroma active compounds of the Magnolia kobus flower, …
Number of citations: 0 papersearch.net
PJ Williams, CR Strauss, B Wilson - Journal of Agricultural and …, 1980 - ACS Publications
Thermal induction of volatile monoterpenes in juices of muscat grapes (sp. Vitis vinifera cv. Muscat of Alexandria and Muscat a Petits Grains) was studied by GC and GC-MS of …
Number of citations: 285 pubs.acs.org
RF SIMPSON, GC MILLER - Vitis, 1983 - core.ac.uk
Die Aromazusammensetzung von Rieslingweinen der Jahrgänge 1967, 1969, 1971, 1973 und 1975, die unter ähnlichen Bedingungen hergestellt worden waren, wurde mit Hilfe der …
Number of citations: 0 core.ac.uk
B Girard, L Fukumoto, G Mazza… - American journal of …, 2002 - Am Soc Enol Viticulture
Changes in several physicochemical parameters of grape composition including pH, titratable acidity, soluble solids, weight, color, and phenolic content were examined for …
Number of citations: 74 www.ajevonline.org
KH Engel, R Tressl - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
Thermal treatment at native pH value during simultaneous distillation-extraction of passion fruit pulp significantly increased the concentration of a series of monoterpene hydrocarbons, …
Number of citations: 144 pubs.acs.org
JCR Demyttenaere, M del Carmen Herrera… - Phytochemistry, 2000 - Elsevier
The biotransformation of geraniol, nerol and citral by Aspergillus niger was studied. A comparison was made between submerged liquid, sporulated surface cultures and spore …
Number of citations: 122 www.sciencedirect.com
H Idstein, W Herres, P Schreier - Journal of Agricultural and Food …, 1984 - ACS Publications
The volatiles of fresh cherimoya (Annona cherimolia, Mill.) fruit pulp were separated by standard controlled high-vacuum distillation and solvent extraction (pentane-dichloromethane …
Number of citations: 78 pubs.acs.org
PJ Williams, CR Strauss, B Wilson… - … of Chromatography A, 1982 - Elsevier
Glycosidic derivatives of monoterpene flavourants of grapes and wines can be preparatively isolated by selective retention on a C 18 -bonded reversed-phase adsorbent. These …
Number of citations: 239 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.